molecular formula C21H18F3N5OS B2648303 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 1421455-82-4

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No. B2648303
CAS RN: 1421455-82-4
M. Wt: 445.46
InChI Key: ASHXAYBZZLXVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H18F3N5OS and its molecular weight is 445.46. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Anti-HIV Activity

  • Derivatives of similar compounds have been synthesized and evaluated for their anti-HIV-1 and anti-HIV-2 activities in vitro, showing promise as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Electrochemical Synthesis and Applications

  • Electrochemical methods have been used to synthesize arylthiobenzazoles derivatives, showcasing the versatility of such compounds in chemical synthesis and potential pharmaceutical applications (Amani & Nematollahi, 2012).

Anti-inflammatory Activity

  • Certain derivatives have been synthesized and demonstrated in-vitro and in-vivo anti-inflammatory activities, highlighting their potential as leads for developing new anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).

Microwave-assisted Synthesis

  • Microwave-assisted synthesis has been utilized for eco-friendly and efficient production of derivatives, with studies on their crystal structures providing insights into their potential uses in drug development (Said et al., 2020).

Antibacterial, Antifungal, and Cytotoxic Activities

  • Azole-containing piperazine derivatives have been designed, synthesized, and their biological activities assessed, showing moderate to significant in vitro antibacterial and antifungal activities. Some compounds also demonstrated cytotoxic activities, suggesting their potential as antimicrobial and anticancer agents (Gan, Fang, & Zhou, 2010).

Anti-mycobacterial Chemotypes

  • Research has identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffolds as new anti-mycobacterial chemotypes, with compounds showing potential against Mycobacterium tuberculosis, indicating their promise as anti-tubercular agents (Pancholia et al., 2016).

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5OS/c22-21(23,24)14-4-3-7-17-19(14)26-20(31-17)28-10-8-27(9-11-28)18(30)12-29-13-25-15-5-1-2-6-16(15)29/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHXAYBZZLXVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.